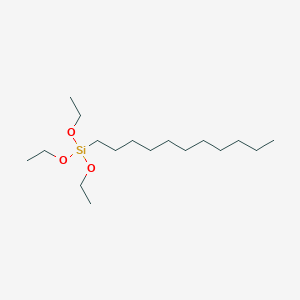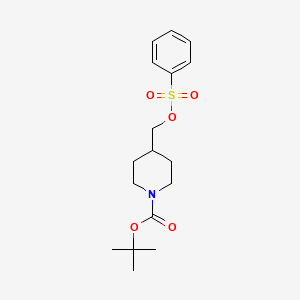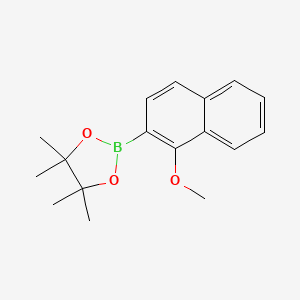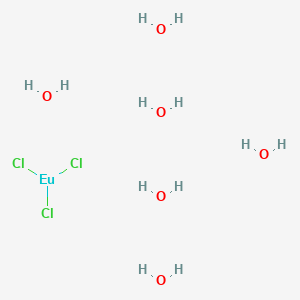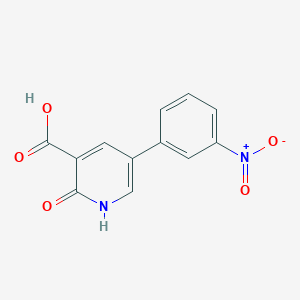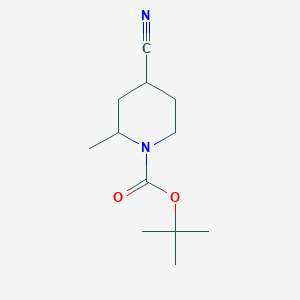
(3,3-Dimethylbutyl)trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbutyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H22O3Si. It is a versatile chemical used in various scientific and industrial applications, particularly in the modification of surfaces and the synthesis of organic-inorganic hybrid materials.
準備方法
Synthetic Routes and Reaction Conditions
(3,3-Dimethylbutyl)trimethoxysilane can be synthesized through the reaction of (3,3-Dimethylbutyl)chloride with trimethoxysilane in the presence of a base such as sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound often involves the direct synthesis method, where silicon reacts with methanol in the presence of a catalyst. This method is efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions
(3,3-Dimethylbutyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes to form polysiloxanes.
Substitution: The methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Functionalized silanes.
科学的研究の応用
(3,3-Dimethylbutyl)trimethoxysilane is used in a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, wettability, and compatibility with other materials.
Synthesis of Hybrid Materials: It is employed in the synthesis of organic-inorganic hybrid materials, which have applications in coatings, adhesives, and sealants.
Biomedical Applications: It is used in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: It is used in the production of silicone-based products, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of (3,3-Dimethylbutyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing their properties and performance .
類似化合物との比較
Similar Compounds
(3-Glycidoxypropyl)trimethoxysilane: Used in similar applications but has an epoxy group that provides additional reactivity.
(3-Aminopropyl)trimethoxysilane: Contains an amino group, making it useful for applications requiring amine functionality.
Uniqueness
(3,3-Dimethylbutyl)trimethoxysilane is unique due to its bulky (3,3-Dimethylbutyl) group, which provides steric hindrance and can influence the reactivity and properties of the resulting materials. This makes it particularly useful in applications where controlled reactivity and specific surface properties are desired .
特性
IUPAC Name |
3,3-dimethylbutyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)7-8-13(10-4,11-5)12-6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQIWBJAFOZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-36-4 |
Source


|
| Record name | (3,3-Dimethylbutyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
